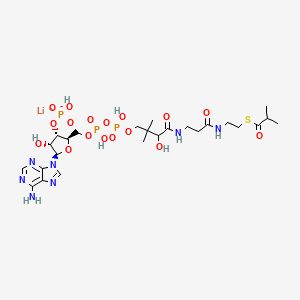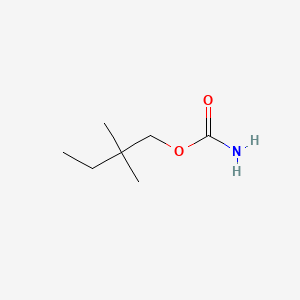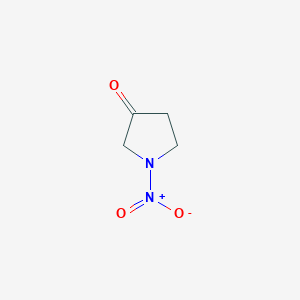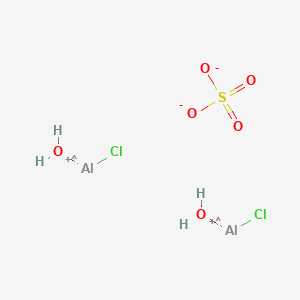
IB-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyryl coenzyme A lithium salt is a biochemical compound that functions as an acyl group carrier. It is a short-chain branched acyl-coenzyme A that plays a crucial role in various biochemical processes. The compound is used as a substrate to study the specificity and kinetics of isobutyryl-coenzyme A mutase, an enzyme involved in metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of isobutyryl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually stored at low temperatures (around -20°C) to preserve its stability .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced acyl-coenzyme A derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various acyl-coenzyme A derivatives, which are essential intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
Isobutyryl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: It is used to study the specificity and kinetics of enzymes like isobutyryl-coenzyme A mutase.
Biology: The compound is involved in metabolic pathways and is used to investigate the biosynthesis of various biomolecules.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is used in the production of various biochemical products and as a reagent in industrial processes
Mecanismo De Acción
Isobutyryl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It participates in metabolic pathways by transferring acyl groups to specific enzymes, facilitating various biochemical reactions. The molecular targets include enzymes like isobutyryl-coenzyme A mutase, which catalyzes the conversion of isobutyryl coenzyme A to other metabolites .
Comparación Con Compuestos Similares
Isobutyryl coenzyme A lithium salt can be compared with other similar compounds such as:
- Butyryl coenzyme A lithium salt
- Isovaleryl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Methylmalonyl coenzyme A tetralithium salt hydrate
- n-Propionyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
These compounds share similar functions as acyl group carriers but differ in their specific acyl groups and the metabolic pathways they are involved in. Isobutyryl coenzyme A lithium salt is unique due to its branched-chain structure, which provides distinct biochemical properties and applications .
Propiedades
Fórmula molecular |
C25H41LiN7O17P3S |
|---|---|
Peso molecular |
843.6 g/mol |
Nombre IUPAC |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(2-methylpropanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,17-,18-,19?,23-;/m1./s1 |
Clave InChI |
QLBQLMFNZPPFPM-KGXGSOJISA-M |
SMILES isomérico |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
SMILES canónico |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)


![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

